BOC-LEU-LEU-OME

Unnatural amino acid synthesis Side-chain hydroxylation Peptide oxidation

Unprotected Leu-Leu dipeptides cause side reactions and low yields in stepwise peptide elongation. Boc-Leu-Leu-OMe solves this with dual orthogonal protection-an acid-labile Boc group and a base-labile methyl ester-enabling selective, sequential deprotection for unambiguous C→N or N→C chain extension. • ≥99% HPLC purity ensures high coupling efficiency. • Validated substrate for DMD-mediated γ-CH hydroxylation (78.6% isolated yield) and 3₁₀-helix nucleation. • Stable at 0-8°C; shipped under cold-chain for global delivery.

Molecular Formula C18H34N2O5
Molecular Weight 358.5 g/mol
Cat. No. B1368216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-LEU-LEU-OME
Molecular FormulaC18H34N2O5
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H34N2O5/c1-11(2)9-13(20-17(23)25-18(5,6)7)15(21)19-14(10-12(3)4)16(22)24-8/h11-14H,9-10H2,1-8H3,(H,19,21)(H,20,23)/t13-,14-/m0/s1
InChIKeyLFRFWMCLWQNBFR-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Leu-Leu-OMe: Protected Dipeptide Building Block


BOC-LEU-LEU-OME (N-tert-Butoxycarbonyl-L-leucyl-L-leucine methyl ester, CAS 15136-12-6) is a terminally protected hydrophobic dipeptide with molecular formula C₁₈H₃₄N₂O₅ and molecular weight 358.48 g/mol . This compound features an N-terminal tert-butoxycarbonyl (Boc) protecting group and a C-terminal methyl ester, rendering both termini unreactive under standard peptide coupling conditions. Commercially available at ≥99% HPLC purity with melting point 135–141°C and optical rotation [α]D²² = −32 ± 2° (C=1 in DMF) [1], it serves as a building block in peptide synthesis and as a substrate or inhibitor in enzymatic studies .

1
Orthogonal Boc/methyl ester protection for stepwise solution-phase peptide synthesis
2
Terminally blocked dipeptide suitable for protease substrate/inhibitor studies without free terminus interference
3
Leucine-rich scaffold supports site-selective side-chain oxidation and conformational research

Boc-Leu-Leu-OMe: Why Substitution Fails


Generic substitution among Leu-Leu dipeptide derivatives introduces fundamentally distinct reactivity profiles that preclude interchangeability. The unprotected analog Leu-Leu-OMe (as HCl salt) possesses a free N-terminal amine capable of undergoing undesired coupling or nucleophilic side reactions . Conversely, the free acid Boc-Leu-Leu-OH presents a reactive C-terminal carboxylate requiring activation for further elongation . BOC-LEU-LEU-OME uniquely occupies a strategic intermediate position: both termini are orthogonally protected, enabling selective, sequential deprotection (acid-labile Boc removal with TFA, followed by basic hydrolysis of the methyl ester) without cross-reactivity. This dual protection is essential for stepwise solution-phase peptide synthesis and for maintaining substrate integrity in protease assays where free termini would trigger unintended hydrolysis .

Unprotected Leu-Leu-OMe·HCl

Free N-terminal amine can lead to undesired coupling or nucleophilic side reactions, compromising stepwise control.

Boc-Leu-Leu-OH

Reactive C-terminal carboxylate requires activation for elongation; cannot replicate the orthogonal deprotection strategy of the methyl ester.

Boc-Leu-Leu-OMe unique position

Simultaneous protection of both termini enables selective, sequential deprotection (acid-labile Boc, then basic ester hydrolysis) without cross-reactivity.

Boc-Leu-Leu-OMe vs. Analogs: Key Evidence


DMD Oxidation Reactivity vs. Boc-Val-OMe

Boc-Leu-Leu-OMe undergoes selective γ-CH bond oxidation by dimethyldioxirane (DMD) to afford a butanolide derivative in 78.6% isolated yield [1]. In direct contrast, Boc-Val-OMe is reported to show no reaction with DMD under comparable conditions [2]. This demonstrates that the leucine side chain in Boc-Leu-Leu-OMe possesses oxidizable γ-CH character absent in valine analogs.

DMD Oxidation vs. Boc-Val-OMe
Head-to-head
78.6% isolated yield of butanolide derivative 21 (42% substrate conversion); Boc-Val-OMe: no reaction
Leu γ-CH oxidation enables unnatural amino acid synthesis; Val analog inert.
Reported with DMD (6.0 equiv) in CH₂Cl₂, 25°C, 3 days.
Unnatural amino acid synthesis Side-chain hydroxylation Peptide oxidation

Positional Selectivity in Oxidation

When peptides containing multiple leucine residues are treated with dimethyldioxirane, Boc-Leu-Leu-OMe exhibits distinct positional selectivity in oxidation [1]. The reaction demonstrates preference for specific Leu residue(s) rather than indiscriminate oxidation of all leucine units, as evidenced by formation of butanolide derivative 21 as the major product with only traces (<4%) of a secondary oxidation product 22 [1].

Positional Selectivity
Class-level
>95:4 product ratio (21:22)
High discrimination between two Leu residues supports oxidation probe studies.
Class-level inference; product distribution by ¹H NMR.
Regioselective oxidation Peptide modification CH bond functionalization

Helix-Inducing Conformation

Sequential peptides built on the Boc-(L-Leu-ΔPhe)n-L-Leu-OMe scaffold adopt a stable right-handed 3₁₀-helical conformation for n≥2, as confirmed by CD exciton couplets around 280 nm with negative peak at longer wavelengths and NH→NH NOE observations in ¹H NMR [1]. The Boc-Leu-Leu-OMe motif contributes to this structurally defined backbone, whereas unprotected Leu-Leu dipeptides lack the defined conformational propensity and cannot reliably template helical folding.

Helix-Inducing Conformation
Class-level
Stable right-handed 3₁₀-helix (n≥2); CD exciton couplets near 280 nm
Boc-Leu-Leu-OMe motif nucleates helical folding; absent in unprotected analogs.
CD and ¹H NMR in CDCl₃; Boc-(L-Leu-ΔPhe)n-L-Leu-OMe scaffold.
310-helix Peptide conformation Structural biology

Physical Specifications & Chiral Purity

Commercially sourced Boc-Leu-Leu-OMe is routinely supplied at ≥99% HPLC purity with well-defined physical parameters including melting point 135–141°C and specific optical rotation [α]D²² = −32 ± 2° (C=1 in DMF) [1]. These established values serve as critical quality benchmarks. In contrast, the free acid Boc-Leu-Leu-OH exhibits different physical properties (white to off-white crystalline powder with MW 344.45 g/mol) that preclude identical handling, solubility, and chromatographic behavior.

Physical Specifications vs. Boc-Leu-Leu-OH
Specification review
MP 135–141°C; [α]D²² = −32 ± 2° (C=1 in DMF); MW 358.48 g/mol
QC benchmarks for identity verification; distinct from Boc-Leu-Leu-OH (MW 344.45).
Commercial datasheet, ≥99% HPLC purity.
Quality control Chiral purity Procurement specification

Boc-Leu-Leu-OMe: Research & Industrial Applications


Regioselective Side-Chain Oxidation

Boc-Leu-Leu-OMe serves as a validated substrate for dimethyldioxirane (DMD)-mediated γ-CH bond hydroxylation, producing butanolide derivatives in 78.6% isolated yield [1]. This reaction exploits the compound's dual leucine architecture to achieve positional selectivity, enabling site-specific installation of oxygen functionality for unnatural amino acid synthesis. Researchers requiring Boc-protected Leu-containing peptides with defined oxidation chemistry should select this compound over Boc-Val-OMe, which exhibits no reactivity with DMD [2].

Helical Peptide Scaffold Design

The Boc-Leu-Leu-OMe motif forms the foundation of sequential peptides that adopt stable right-handed 3₁₀-helical conformations in solution [1]. Peptides of the general formula Boc-(L-Leu-ΔPhe)n-L-Leu-OMe (n=2–6) display characteristic (i+3)→i intramolecular hydrogen bonding and CD exciton couplets diagnostic of well-defined helical structure. This makes Boc-Leu-Leu-OMe a preferred starting material for investigators studying helix nucleation, peptide folding, or designing structurally ordered peptidomimetics.

Orthogonal Protection for Stepwise Synthesis

Boc-Leu-Leu-OMe provides orthogonal N- and C-terminal protection essential for sequential peptide elongation [1]. The acid-labile Boc group can be selectively removed with TFA while the methyl ester remains intact, enabling C→N chain extension. Alternatively, the methyl ester undergoes selective saponification to reveal a free carboxylate for N→C elongation while preserving the Boc group. This dual protection strategy is incompatible with either unprotected Leu-Leu-OMe (reactive free amine) or Boc-Leu-Leu-OH (reactive free acid) [2].

Protease Substrate and Inhibitor Studies

As a terminally protected dipeptide, Boc-Leu-Leu-OMe serves as a defined substrate for studying protease activity without interference from free N- or C-termini [1]. The compound has been reported to exhibit inhibitory potency for angiotensinogen and angiotensin, suppressing the conversion of angiotensin I to angiotensin II and attenuating pressor effects in rat models [2]. This positions Boc-Leu-Leu-OMe as a valuable tool in enzymatic mechanism studies and cardiovascular pharmacology research.

Application
Selection Property
Validation Focus
Side-chain oxidation studies
Leu-specific γ-CH oxidation reactivity
DMD reaction selectivity and isolated yield verification
Helical peptide scaffold design
3₁₀-helix nucleating terminus
CD and NMR conformational analysis
Stepwise peptide synthesis
Orthogonal Boc/methyl ester protection
Sequential deprotection compatibility
Angiotensin pathway enzyme studies
Reported angiotensinogen/angiotensin inhibitory activity
In vitro pressor response models, requires verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for BOC-LEU-LEU-OME

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.